molecular formula C11H12O2 B2625597 (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester CAS No. 130451-86-4

(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester

Cat. No.: B2625597
CAS No.: 130451-86-4
M. Wt: 176.215
InChI Key: FVSMIMXZNUZTOE-BQYQJAHWSA-N
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Description

(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound belongs to the ester family and is structurally characterized by a propenoic acid core esterified with methanol and substituted with a 2-methylphenyl group at the 3-position, in a specific (2E) or trans configuration. As a small molecule scaffold , it offers researchers versatility in various chemical and biological applications. Its structural similarity to methyl cinnamate and its derivatives , which are well-studied compounds, suggests its potential utility in areas such as organic synthesis, medicinal chemistry, and as a building block for the development of more complex molecules. Researchers value this compound for its use in exploring structure-activity relationships and as a key intermediate in synthetic pathways. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl (E)-3-(2-methylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSMIMXZNUZTOE-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester typically involves the esterification of (2E)-3-(2-Methylphenyl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: (2E)-3-(2-Methylphenyl)-2-propenoic acid.

    Reduction: (2E)-3-(2-Methylphenyl)-2-propenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-methylcinnamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation to form carboxylic acids and reduction to yield alcohols .

Research indicates that methyl 2-methylcinnamate exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various bacteria and fungi, making it a candidate for developing antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly by inhibiting specific enzymes involved in inflammation pathways .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, highlighting its potential in cancer therapy.

Industrial Uses

Due to its pleasant aroma, methyl 2-methylcinnamate is utilized in the fragrance and flavoring industries. It is often incorporated into perfumes and food products to enhance sensory appeal .

Case Studies

Several case studies have explored the pharmacological profiles of methyl 2-methylcinnamate:

  • Antimicrobial Efficacy : Research demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential application as a natural preservative or therapeutic agent against infections.
  • Inflammation Models : In animal studies, administration of this compound resulted in reduced inflammatory markers and pain responses, supporting its use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₁H₁₂O₂ (inferred from structural analogs ).
  • Molecular Weight : ~176.21 g/mol.
  • Polarity : Moderate, influenced by the electron-donating methyl group on the aromatic ring.
  • Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water due to the hydrophobic ester and aryl groups.

Comparison with Structural Analogs

The following table compares the target compound with structurally related cinnamate esters, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester 2-methylphenyl, methyl ester C₁₁H₁₂O₂ 176.21 Limited data; inferred stability similar to cinnamates. Potential applications in organic synthesis.
Methyl 4-chlorocinnamate 4-chlorophenyl, methyl ester C₁₀H₉ClO₂ 196.63 Higher density (1.57 g/cm³) and boiling point (~314°C) due to Cl substituent .
Methyl p-coumarate 4-hydroxyphenyl, methyl ester C₁₀H₁₀O₃ 178.18 Antioxidant activity; found in plants. Higher water solubility due to -OH group .
Methyl 3,4,5-trimethoxycinnamate 3,4,5-trimethoxyphenyl, methyl ester C₁₃H₁₆O₅ 252.26 Enhanced lipophilicity; used in photopolymerization and as a UV absorber .
trans-Ferulic acid esters 4-hydroxy-3-methoxyphenyl, long-chain esters Variable Variable Antitumor activity observed in竹叶兰 (e.g., inhibition of Bel-7402 and BGC-823 cancer cells) .
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate 5-bromo-2-(trifluoromethoxy)phenyl, methyl ester C₁₁H₈BrF₃O₃ 325.08 High density (1.57 g/cm³) and thermal stability; used in agrochemical intermediates .

Structural and Electronic Effects

  • Electron-Donating vs. Electron-withdrawing groups (e.g., -Cl in Methyl 4-chlorocinnamate) lower the LUMO energy, facilitating conjugate addition reactions .

Biological Activity

(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester, commonly known as methyl 2-methylcinnamate, is a compound of interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C11_{11}H12_{12}O2_{2}
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 5396-64-5

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in managing inflammatory diseases. The exact pathways involved include the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Studies

  • Study on Antimicrobial Activity : A study published in 2023 evaluated the efficacy of this compound against Pseudomonas aeruginosa. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.
  • Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels by 40% compared to untreated controls.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested that the compound interacts with receptors involved in pain and inflammation signaling.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl CinnamateMethyl CinnamateAntimicrobial, anti-inflammatory
Methyl 3-(4-Methylphenyl)-2-propenoateMethyl 3-(4-Methylphenyl)-2-propenoateSimilar activity but less potent

The unique placement of the methyl group at the ortho position in this compound enhances its steric and electronic properties compared to other cinnamic acid derivatives, contributing to its distinctive biological activities.

Applications in Medicine and Industry

Due to its promising biological activities, this compound is being explored for:

  • Drug Development : As a potential lead compound for new anti-inflammatory or antimicrobial drugs.
  • Cosmetics : Utilized for its pleasant aroma and potential skin benefits.
  • Agricultural Chemistry : Investigated for use as a natural pesticide due to its antimicrobial properties.

Q & A

Basic: What are the recommended spectroscopic methods for characterizing the stereochemical configuration of (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^13C-NMR, is critical for confirming the (2E) stereochemistry. The coupling constant (JJ) between H2_2 and H3_3 protons in the propenoic acid moiety typically ranges from 12–16 Hz for the trans (E) configuration, distinguishing it from the cis (Z) isomer (<16 Hz). Additionally, NOESY or ROESY experiments can validate spatial proximity of substituents. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm1^{-1}) and conjugated double bonds (~1630 cm1^{-1}) . For advanced validation, single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Basic: How can researchers optimize the synthesis yield of this compound using green chemistry principles?

Answer:
Esterification via acid-catalyzed condensation of 2-methylcinnamic acid with methanol is a standard route. To enhance sustainability:

  • Replace traditional acid catalysts (e.g., H2_2SO4_4) with immobilized lipases or ion-exchange resins to minimize waste .
  • Employ microwave-assisted synthesis to reduce reaction time and energy consumption (e.g., 80°C, 20 min vs. 6 hrs conventional heating) .
  • Use solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) to align with green metrics like E-factor reduction .

Advanced: How do computational methods resolve contradictions in experimental data for this compound’s stability under varying pH conditions?

Answer:
Experimental studies may report conflicting hydrolysis rates due to subtle pH gradients or temperature fluctuations. Density Functional Theory (DFT) simulations can model the ester’s hydrolysis transition states, identifying pH-dependent activation energies. For example:

  • At pH < 4, protonation of the ester carbonyl accelerates acid-catalyzed hydrolysis.
  • At pH 7–9, nucleophilic attack by hydroxide dominates, with calculated activation barriers correlating to experimental half-lives .
    Validate simulations with kinetic studies using 1H^1H-NMR to track ester degradation in buffered solutions (e.g., 0.1 M phosphate buffers, 25–40°C) .

Advanced: What experimental design considerations are critical for reproducibility in catalytic asymmetric synthesis of this compound?

Answer:
Key factors include:

  • Catalyst purity : Chiral ligands (e.g., BINAP) must be rigorously purified to avoid enantiomeric excess (ee) variability. Use HPLC with chiral columns to verify ligand integrity .
  • Moisture control : Anhydrous conditions (e.g., molecular sieves, glovebox) prevent catalyst deactivation. Karl Fischer titration ensures solvent dryness (<50 ppm H2_2O) .
  • Reaction monitoring : In-situ FTIR tracks reactant consumption (e.g., disappearance of acrylic acid C=O stretch at 1700 cm1^{-1}) .
    Report yields, ee (via chiral GC/MS), and turnover numbers (TON) to enable cross-lab comparisons .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if airborne particles exceed 1 mg/m3^3 .
  • Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow to prevent inhalation exposure .
  • Waste disposal : Neutralize waste with 10% NaOH before disposal to hydrolyze residual ester into less toxic carboxylic acid .

Advanced: How can researchers address discrepancies in reported logP values for this compound?

Answer:
LogP variability arises from measurement techniques (shake-flask vs. HPLC) or solvent impurities. To reconcile

  • Standardize shake-flask conditions: Use n-octanol pre-saturated with phosphate buffer (pH 7.4) and vice versa. Analyze phases via UV-Vis at λmax_{max} 260 nm .
  • Cross-validate with reversed-phase HPLC using a C18 column and isocratic elution (acetonitrile:water 70:30). Calculate logP from retention time vs. calibration curve .
    Report temperature (±0.5°C) and solvent purity (e.g., ≥99.9% n-octanol) to enhance reproducibility .

Advanced: What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions?

Answer:
The α,β-unsaturated ester acts as a dienophile. DFT studies reveal:

  • Electron-withdrawing ester group lowers LUMO energy (−2.1 eV), enhancing reactivity with electron-rich dienes (e.g., furan) .
  • Substituent effects: The 2-methylphenyl group introduces steric hindrance, favoring endo transition states (ΔΔG‡ = 3.2 kcal/mol vs. exo) .
    Experimental validation: Monitor reaction via 1H^1H-NMR (disappearance of dienophile protons at δ 6.8–7.2 ppm) and isolate adducts for X-ray crystallography .

Basic: What are the stability benchmarks for long-term storage of this compound?

Answer:

  • Storage conditions : Store at −20°C under argon in amber vials to prevent photodegradation and hydrolysis.
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks (acceptance criteria: ≥95% purity) .
  • Decomposition products : Hydrolysis yields 3-(2-Methylphenyl)-2-propenoic acid (detectable via TLC, Rf_f 0.3 in ethyl acetate/hexane 1:1) .

Advanced: How do solvent polarity and temperature affect the compound’s UV-Vis absorption spectrum?

Answer:

  • Solvent effects : Hypsochromic shifts occur in polar solvents (e.g., λmax_{max} 285 nm in ethanol vs. 295 nm in hexane) due to reduced π→π* transition stabilization .
  • Temperature effects : Cooling to −196°C (liquid N2_2) sharpens absorption bands, resolving vibronic fine structure for TD-DFT validation .
    Methodology: Use a quartz cuvette with temperature-controlled jacket and record spectra from 200–400 nm .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor acrylic acid conversion in real-time .
  • Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) via response surface methodology (RSM) to define a robust design space .
  • Crystallization control : Use seeded cooling crystallization with a 1% seed load to ensure consistent polymorphism and particle size distribution .

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